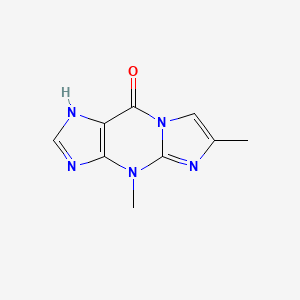
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-20811 involves the reaction of 4-(5-iodo-2-methylbenzoyl)-3,5-dimethylbenzoic acid with imidazole in the presence of potassium carbonate, potassium fluoride, and copper in dimethylformamide at 135°C . The resulting product is then reduced with sodium borohydride in hot aqueous conditions to yield Y-20811 .
Industrial Production Methods
While specific industrial production methods for Y-20811 are not extensively documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Y-20811 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The reduction of Y-20811 can be achieved using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of Y-20811.
Substitution: Reagents like imidazole and catalysts such as copper are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Y-20811, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Y-20811 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: Y-20811 can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Y-20811 exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2 . Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition can lead to reduced platelet aggregation and vasodilation . This mechanism makes Y-20811 useful in treating conditions like asthma and cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-[hydroxy[5-(1H-imidazol-1-yl)-2-methylphenyl]methyl]-3,5-dimethylbenzoate: This compound is structurally similar to Y-20811 and shares similar properties and applications.
Thromboxane A2 synthase inhibitors: Other compounds in this class include ozagrel and furegrelate, which also inhibit thromboxane A2 synthase and have similar therapeutic applications.
Uniqueness
Y-20811 is unique due to its specific structure, which allows it to effectively inhibit thromboxane A2 synthase. Its ability to reduce platelet aggregation and vasoconstriction makes it particularly valuable in medical research and potential therapeutic applications .
Properties
CAS No. |
104363-98-6 |
|---|---|
Molecular Formula |
C20H19N2NaO3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
sodium;4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C20H20N2O3.Na/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3;/h4-11,19,23H,1-3H3,(H,24,25);/q;+1/p-1 |
InChI Key |
HRUWEADDSLYBSH-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+] |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)[C@H](C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(alpha-hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid Y 20811 Y-20811 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)




![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)



![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
![(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684188.png)


